![molecular formula C9H8F3IN2O2 B1483658 1-(cyclopropylmethyl)-4-iodo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid CAS No. 2098132-12-6](/img/structure/B1483658.png)
1-(cyclopropylmethyl)-4-iodo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
The compound “1-(cyclopropylmethyl)-4-iodo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid” contains several functional groups. The trifluoromethyl group (-CF3) is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . Compounds with this group are a subclass of the organofluorines .
Chemical Reactions Analysis
The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical And Chemical Properties Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .Scientific Research Applications
Chemistry and Synthesis of Heterocyclic Compounds
Pyrazole derivatives are foundational in creating a diverse array of heterocyclic compounds. The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) exemplifies the utility of such scaffolds for synthesizing pyrazolo-imidazoles, thiazoles, and various spiropyrazolines, among others. DCNP showcases the potential for generating heterocycles under mild conditions from a wide range of precursors, including amines and phenols, underscoring the versatility of pyrazole-based frameworks in heterocyclic chemistry and dye synthesis (Gomaa & Ali, 2020).
Biological Applications
Pyrazole carboxylic acid derivatives are significant due to their broad biological activities. These compounds are critical scaffolds in pharmaceuticals, demonstrating antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This diversity underlines the importance of synthetic methods for pyrazole carboxylic acid derivatives, providing a foundation for developing new therapeutic agents (Cetin, 2020).
Anticancer and Anti-inflammatory Agents
Trifluoromethylpyrazoles, sharing structural features with the compound , have been explored for their anti-inflammatory and antibacterial efficacy. The substitution pattern on the pyrazole nucleus, especially at the 3- or 5-positions, significantly affects their biological activity profile. This highlights the importance of trifluoromethylpyrazoles in medicinal chemistry for developing agents with minimal side effects and improved action profiles (Kaur, Kumar, & Gupta, 2015).
Future Directions
properties
IUPAC Name |
2-(cyclopropylmethyl)-4-iodo-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3IN2O2/c10-9(11,12)7-5(13)6(8(16)17)15(14-7)3-4-1-2-4/h4H,1-3H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNPVKLQDFXXCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=C(C(=N2)C(F)(F)F)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-4-iodo-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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